N-[3-(acetylamino)phenyl]-3-nitrobenzamide
Description
N-[3-(Acetylamino)phenyl]-3-nitrobenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the 3-position of the benzamide ring and an acetylamino (-NHCOCH₃) substituent on the phenylamine moiety. The acetylamino group enhances hydrogen-bonding capacity, which may improve target binding, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and stability.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)16-12-5-3-6-13(9-12)17-15(20)11-4-2-7-14(8-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKHIBAWXKUFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-3-nitrobenzamide typically involves the acetylation of 3-aminoacetophenone followed by nitration. The process can be summarized in the following steps:
Acetylation: 3-aminoacetophenone is reacted with acetic anhydride in the presence of a base such as pyridine to form N-[3-(acetylamino)phenyl]acetophenone.
Nitration: The acetylated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: N-[3-(acetylamino)phenyl]-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : This compound serves as a versatile reagent in organic synthesis, allowing for the construction of more complex molecular architectures. It acts as a building block for various chemical transformations, including substitution and coupling reactions.
Biology
- Enzyme Inhibition : N-[3-(acetylamino)phenyl]-3-nitrobenzamide has been studied for its inhibitory effects on specific enzymes such as histone deacetylases (HDACs). Inhibition of HDACs can lead to increased acetylation of histones, thereby modulating gene expression related to cancer and inflammation .
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including melanoma and chronic myeloid leukemia. The mechanism involves activation of caspases, which are critical for the apoptotic process .
- Anti-inflammatory Effects : Research indicates that this compound may downregulate pro-inflammatory cytokines while upregulating anti-inflammatory markers such as IL-10 in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Medicine
- Therapeutic Potential : The compound is being investigated for its role as an inhibitor of enzymes involved in various diseases, including diabetes and cancer. Its ability to inhibit dipeptidyl peptidase IV (DPP-IV) has implications for diabetes management, as DPP-IV inhibitors are crucial for regulating blood sugar levels .
Case Study 1: HDAC Inhibition
A study evaluated the effects of this compound on HDAC activity in models of asthma and chronic obstructive pulmonary disease (COPD). The compound was administered at varying concentrations, revealing a dose-dependent relationship with significant reductions in pro-inflammatory cytokine expression.
Case Study 2: Cancer Cell Line Studies
In another series of experiments, this compound was tested on various cancer cell lines. Results showed a marked reduction in cell viability, with apoptosis being induced through caspase activation pathways. These findings highlight the compound's potential as an anticancer agent .
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Chemistry | Organic Synthesis | Building block for complex molecules |
| Biology | Enzyme Inhibition | Selective inhibition of HDACs |
| Medicine | Anticancer Activity | Induces apoptosis in cancer cells |
| Anti-inflammatory | Modulates cytokine expression |
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetylamino group may also play a role in modulating the compound’s binding affinity to proteins and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
N-[3-(Acetylamino)phenyl]-2-chlorobenzamide
- Structure: Chlorine (-Cl) at the 2-position of the benzamide ring instead of nitro (-NO₂).
- The acetylamino group remains intact, preserving hydrogen-bonding interactions .
N-(3-Methylphenyl)-3-nitrobenzamide
- Structure: Methyl (-CH₃) substituent on the phenylamine moiety instead of acetylamino.
- Properties: The methyl group reduces polarity, decreasing solubility in aqueous environments. The absence of the acetylamino group may diminish binding affinity to targets requiring hydrogen-bond donors .
3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide
- Structure : Chloro (-Cl) and methyl (-CH₃) groups on the phenyl ring of the benzamide.
- Properties: The chloro and methyl substituents introduce steric bulk and moderate lipophilicity.
- Applications : Investigated for kinase inhibition, though direct comparisons to the nitro analog are lacking.
4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide
- Structure: Trifluoromethyl (-CF₃) on the phenylamine and nitro (-NO₂) on the benzamide.
- The nitro group’s position (4 vs. 3) alters electronic distribution .
- Applications : Used in agrochemicals and pharmaceuticals for its stability and reactivity.
Data Tables
Table 1. Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Substituents (Benzamide/Phenylamine) | Molecular Weight | Key Properties |
|---|---|---|---|---|
| N-[3-(Acetylamino)phenyl]-3-nitrobenzamide | C₁₅H₁₃N₃O₄ | 3-NO₂ / 3-NHCOCH₃ | 299.28 g/mol | High polarity, strong H-bond donor |
| N-[3-(Acetylamino)phenyl]-2-chlorobenzamide | C₁₅H₁₃ClN₂O₂ | 2-Cl / 3-NHCOCH₃ | 288.73 g/mol | Increased lipophilicity |
| N-(3-Methylphenyl)-3-nitrobenzamide | C₁₄H₁₂N₂O₃ | 3-NO₂ / 3-CH₃ | 256.26 g/mol | Low solubility, moderate stability |
| 4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide | C₁₄H₉F₃N₂O₃ | 4-NO₂ / 3-CF₃ | 310.23 g/mol | High metabolic stability |
Biological Activity
N-[3-(Acetylamino)phenyl]-3-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, supported by relevant data and case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula: CHNO
- Molecular Weight: 218.20 g/mol
- Appearance: Yellow crystalline powder
- Melting Point: 140-143 °C
- Solubility: Insoluble in water
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, particularly in enzyme inhibition and protein interactions. The compound has been shown to inhibit various enzymes by binding to their active sites, thereby blocking their activity and affecting several biochemical pathways.
Enzyme Inhibition
Studies indicate that the compound may inhibit enzymes involved in critical metabolic processes. For instance, it has demonstrated potential as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is vital for cell proliferation. This inhibition can lead to reduced cellular growth and proliferation, making it a candidate for cancer therapy .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro studies indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress . This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cancer Therapy : A study focused on the compound's role as a DHFR inhibitor demonstrated significant cytotoxic effects on cancer cell lines. The results indicated that treatment with the compound led to a marked decrease in cell viability, highlighting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In a comparative study with standard antibiotics, this compound showed promising results against resistant bacterial strains, suggesting its utility in treating infections where conventional antibiotics fail .
- Oxidative Stress Reduction : In experiments assessing oxidative stress markers in cells treated with the compound, a significant reduction in reactive oxygen species (ROS) was observed, indicating its protective effects against oxidative damage .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-[4-(Acetylamino)phenyl]-4-chloro-3-nitrobenzamide | Moderate antimicrobial | Enzyme inhibition |
| N-[2-(acetylamino)phenyl]-3-nitrobenzamide | Antioxidant | Free radical scavenging |
| 3-Nitrobenzamide | Weak antimicrobial | Limited enzyme interaction |
This table illustrates how this compound compares with similar compounds in terms of biological activity and mechanisms of action.
Q & A
Q. What are the standard synthetic routes for N-[3-(acetylamino)phenyl]-3-nitrobenzamide, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Nitration : Introduce the nitro group to a benzoyl chloride precursor using concentrated sulfuric acid as a catalyst at 0–5°C to control exothermicity .
Acetylation : React 3-aminophenol with acetic anhydride in pyridine to form the 3-acetylamino intermediate .
Amidation : Couple the nitrobenzoyl chloride with the acetylated aniline derivative in anhydrous dichloromethane under inert conditions, using triethylamine to neutralize HCl byproducts .
Optimization includes temperature control during nitration to avoid over-oxidation and purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates .
Q. Which spectroscopic techniques are most effective in characterizing this compound, and what key spectral signatures confirm its functional groups?
- Methodological Answer :
- ¹H/¹³C NMR : The acetyl group (δ ~2.1 ppm for CH₃; δ ~168 ppm for carbonyl) and nitro group (meta-substitution patterns in aromatic regions) are key. Amide protons appear as broad singlets (~δ 10 ppm) .
- UV-Vis : Strong absorbance near 270–290 nm due to the nitro-aromatic conjugation .
- Mass Spectrometry : Molecular ion peak (m/z ~313) and fragments corresponding to nitrobenzamide (m/z 166) and acetylamino-phenyl (m/z 135) .
Q. What are the common side reactions during the synthesis of this compound, and how are they mitigated?
- Methodological Answer :
- Over-Nitration : Occurs if temperature exceeds 10°C, leading to dinitro byproducts. Mitigated by strict temperature control and slow reagent addition .
- Hydrolysis of Amide Bond : Moisture exposure during amidation can hydrolyze the nitrobenzoyl chloride. Use anhydrous solvents and molecular sieves .
- Acetyl Group Migration : Possible during acetylation; minimized by avoiding excess acetic anhydride and using pyridine as a base .
Advanced Research Questions
Q. How can computational methods like Hirshfeld surface analysis and molecular docking elucidate the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Hirshfeld Analysis : Maps intermolecular contacts (e.g., H-bonding between the nitro group and protein residues) to predict crystal packing and stability .
- Molecular Docking : Simulates binding to targets like factor Xa (hfXa). The nitro group forms π-π stacking with Tyr228, while the acetylamino group hydrogen-bonds with Asp189 .
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to refine binding hypotheses .
Q. What strategies resolve contradictions in pharmacological data for nitrobenzamide derivatives, such as conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Dose-Response Profiling : Use IC₅₀ curves across multiple cell lines (e.g., MCF-7, HeLa) to identify lineage-specific sensitivities .
- Metabolic Stability Assays : Test liver microsome degradation to rule out false negatives due to rapid metabolism .
- Off-Target Screening : Employ kinase panels or proteome profiling to identify unintended interactions .
Q. How does the electronic nature of the nitro group influence reactivity in nucleophilic aromatic substitution compared to other electron-withdrawing groups?
- Methodological Answer :
- Nitro vs. Cyano/CF₃ : The nitro group’s stronger electron-withdrawing effect (−I, −M) activates the ring for substitution at the meta position.
- Reactivity Studies : Compare reaction rates with aniline derivatives under SNAr conditions (e.g., NaH/DMF). Nitro-substituted derivatives show 3x faster kinetics than cyano analogs .
Q. What in vitro models are appropriate for assessing the bioavailability and metabolic stability of this compound?
- Methodological Answer :
- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict intestinal absorption .
- HepG2 Microsome Incubations : Quantify metabolic half-life using LC-MS to identify cytochrome P450-mediated degradation .
- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction, critical for dose optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
